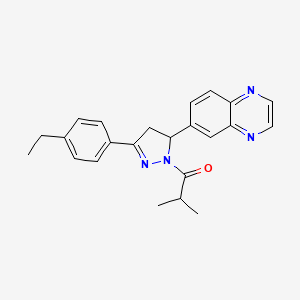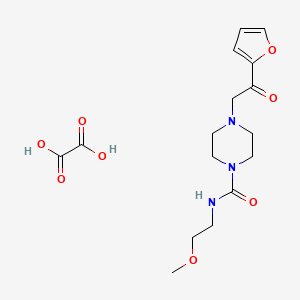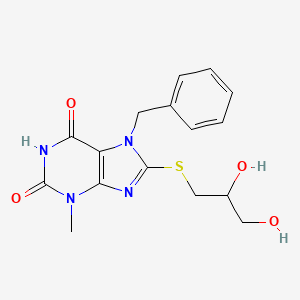![molecular formula C13H8ClN3S2 B2910342 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 338404-72-1](/img/structure/B2910342.png)
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the CAS number 338404-72-1 . It is also known as 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic compound containing nitrogen, oxygen or sulfur . It also has a sulfanyl group attached to a 3-chlorobenzyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.82 . The storage temperature is recommended to be between 28 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed various synthetic methods and derivatives of imidazo[2,1-b][1,3]thiazole compounds, highlighting their chemical versatility and potential for further functionalization. For example, Hawkins et al. (1995) detailed the synthesis of thieno-extended purines, showcasing methods to create derivatives of imidazo[2,1-b][1,3]thiazole compounds. These synthetic routes often involve cyclization reactions, nucleophilic displacement, and the use of specific catalysts to achieve desired structures with potential biological activities (Hawkins et al., 1995).
Biological and Medicinal Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been explored for various biological and medicinal applications. Studies have investigated these compounds for their potential as antiulcer agents, carbonic anhydrase inhibitors, and antimicrobial agents. For instance, Barnish et al. (1980) discussed the cerebrovasodilatory effects of imidazo[2,1-b]thiadiazole sulfonamides, indicating their potential in treating conditions that benefit from increased cerebral blood flow (Barnish et al., 1980). Additionally, Askin et al. (2021) highlighted the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazoles as potent inhibitors of acetylcholinesterase and carbonic anhydrase, emphasizing their potential in therapeutic applications (Askin et al., 2021).
Catalysis and Organic Synthesis
Imidazo[2,1-b][1,3]thiazole compounds have also found applications in catalysis and organic synthesis. For instance, the use of specific catalysts for the preparation of pyrazole derivatives demonstrates the utility of these compounds in synthesizing a wide range of organic molecules, potentially leading to the discovery of new drugs and materials (Khazaei et al., 2021).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of imidazo[2,1-b][1,3]thiazole derivatives have been explored, indicating their potential use in combating oxidative stress and infections. Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial efficacy, contributing to the development of new antimicrobial agents with potential applications in medicine and agriculture (Bassyouni et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S2/c14-10-3-1-2-9(6-10)8-19-12-11(7-15)17-4-5-18-13(17)16-12/h1-6H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDWZFBMNGUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)

![2-Chloro-N-[1-(4-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2910268.png)


![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)


![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2910274.png)



![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)
